2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound that features a cyano group, a pyrrole ring, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the enamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group and the enamide structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(1H-pyrrol-2-yl)prop-2-enamide
- 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enamide
- N-(prop-2-en-1-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide is unique due to the presence of both the cyano group and the N-(prop-2-en-1-yl) substituent. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyano-3-(1-methylpyrrol-2-yl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-6-14-12(16)10(9-13)8-11-5-4-7-15(11)2/h3-5,7-8H,1,6H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZZNKNFFBCRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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